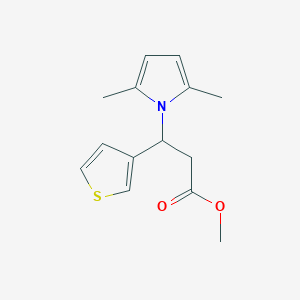
methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(3-thienyl)propanoate is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
New Pyrrole Alkaloids Synthesis : Research on new pyrrole alkaloids, such as "methyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate," has been conducted, focusing on the isolation and structural elucidation of these compounds from natural sources like Lycium chinense Miller (Solanaceae) (Youn et al., 2013).
Antimicrobial Activity : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. The presence of the heterocyclic ring in these compounds contributes to their antibacterial and antifungal properties (Hublikar et al., 2019).
Chemical Reactions and Properties
Michael Reaction Study : The Michael addition reaction involving derivatives like "3,4-dimethylpyrrole" has been explored, leading to the synthesis of various bisadducts and monoadducts, contributing to the understanding of chemical reactivity and synthesis methods (Cheng et al., 1976).
N-Hydroxypyrrolidin-2-one Derivatives : The synthesis and analysis of N-hydroxypyrrolidin-2-one derivatives have been investigated, focusing on the reduction and acetylation processes of related propanoate derivatives (Mironiuk-Puchalska et al., 2008).
Potential Applications
Anticonvulsant and Antinociceptive Activity : Research on new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids has shown potential anticonvulsant and antinociceptive activities, highlighting their possible use in therapeutic applications (Kamiński et al., 2016).
Photochromism and Electrochemistry : The synthesis, photochromism, and electrochemistry of novel materials with pendant photochromic units have been studied. These studies have implications for the development of new materials with unique photochemical and electrochemical properties (Algi et al., 2014).
Propiedades
IUPAC Name |
methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGHQJXCCTVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2422475.png)
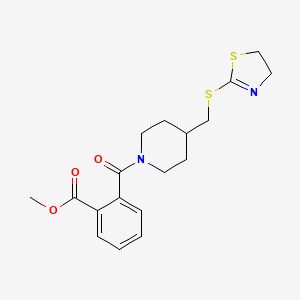


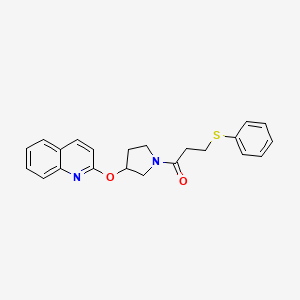
![5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)

![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)
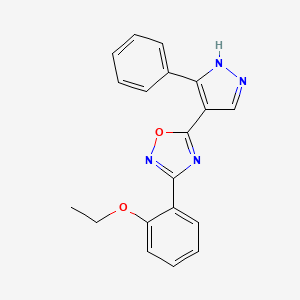
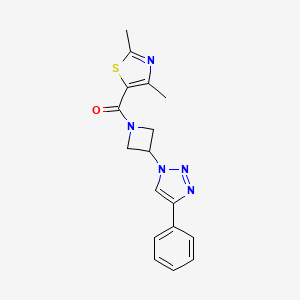
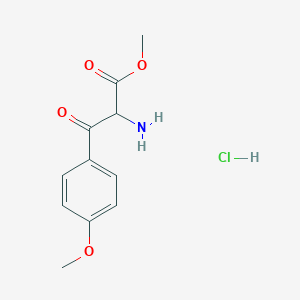
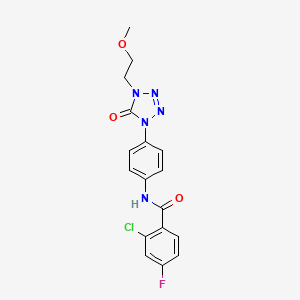
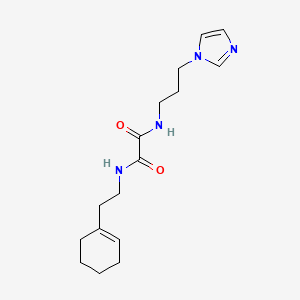
![(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422497.png)
